molecular formula C28H24N2O3 B214459 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214459
M. Wt: 436.5 g/mol
InChI Key: RDAXCWIHBIGDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolinones, which have been reported to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
In vitro and in vivo studies have demonstrated that 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one exhibits a wide range of biochemical and physiological effects. These include inhibition of tumor cell proliferation, induction of apoptosis, suppression of inflammation, and protection against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and specificity. Additionally, this compound is relatively easy to synthesize and can be obtained in sufficient quantities for use in various assays. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. These include further investigation of its mechanism of action, identification of its molecular targets, and evaluation of its potential therapeutic applications in various disease models. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 3-(1H-pyrrol-1-yl)benzaldehyde with 2-oxo-2-(2-phenylethyl)acetic acid in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product.

Scientific Research Applications

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

Product Name

3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-(3-pyrrol-1-ylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C28H24N2O3/c31-26(22-11-8-12-23(19-22)29-16-6-7-17-29)20-28(33)24-13-4-5-14-25(24)30(27(28)32)18-15-21-9-2-1-3-10-21/h1-14,16-17,19,33H,15,18,20H2

InChI Key

RDAXCWIHBIGDGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)N5C=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC(=CC=C4)N5C=CC=C5)O

Origin of Product

United States

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